molecular formula C9H9N5O2 B14532756 Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- CAS No. 62642-72-2

Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-

Cat. No.: B14532756
CAS No.: 62642-72-2
M. Wt: 219.20 g/mol
InChI Key: MHIXUWGUDRJSAF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- is a compound that combines the structural features of benzoic acid and tetrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- typically involves the reaction of benzoic acid derivatives with tetrazole precursors. One common method is the cycloaddition reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds under mild conditions and can be performed in various solvents, including water and organic solvents .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles in a short time . Additionally, the use of environmentally benign catalysts, such as L-proline, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of tetrazole derivatives .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- can be compared with other tetrazole-containing compounds:

The uniqueness of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]- lies in its combination of the benzoic acid and tetrazole functionalities, which imparts distinct chemical and biological properties .

Properties

CAS No.

62642-72-2

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

4-[(2H-tetrazol-5-ylamino)methyl]benzoic acid

InChI

InChI=1S/C9H9N5O2/c15-8(16)7-3-1-6(2-4-7)5-10-9-11-13-14-12-9/h1-4H,5H2,(H,15,16)(H2,10,11,12,13,14)

InChI Key

MHIXUWGUDRJSAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NNN=N2)C(=O)O

Origin of Product

United States

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